Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate
Description
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a synthetic compound featuring a benzo[d]thiazole core substituted at the 2-position with a 4-phenylpiperazinyl group and at the 6-position with a methyl terephthalate ester. The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research . The 4-phenylpiperazinyl moiety may enhance binding to neurotransmitter receptors or modulate solubility, while the terephthalate ester contributes to steric and electronic properties.
Properties
IUPAC Name |
1-O-methyl 4-O-[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-32-24(30)18-7-9-19(10-8-18)25(31)33-21-11-12-22-23(17-21)34-26(27-22)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMFQRKRZEYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]thiazole-6-ol Derivatives
The benzo[d]thiazole ring is typically constructed via cyclization of 2-aminothiophenol with carbonyl compounds. For 6-substituted derivatives, directed ortho-metalation or nitration/reduction sequences are employed:
Example pathway :
- Nitration : 2-Aminothiophenol → 6-nitrobenzo[d]thiazole using HNO₃/H₂SO₄.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
- Diazotization/Hydrolysis : Treatment with NaNO₂/HCl followed by H₂O yields the 6-hydroxy derivative.
Esterification with Methyl Terephthalate
The final step involves esterifying the hydroxyl group at position 6 with methyl terephthalate. Two approaches are viable:
Mitsunobu Reaction
- Reagents : DIAD, PPh₃.
- Conditions : THF, 0°C → room temperature.
- Advantage : High stereochemical control.
Steglich Esterification
Optimization and Challenges
Reaction Monitoring and Purification
Common Side Reactions
- Piperazine dimerization : Mitigated by excess aryl halide.
- Ester hydrolysis : Controlled via anhydrous conditions.
Characterization and Validation
Spectroscopic Data :
- IR : Peaks at 1573 cm⁻¹ (C=N), 1128 cm⁻¹ (C-O ester).
- ¹H NMR : δ 7.8–8.2 (aromatic protons), δ 3.9 (COOCH₃).
- MS : m/z 473.5 [M+H]⁺.
Purity Assessment :
Applications and Derivatives
While the target compound’s applications are underexplored, structurally related piperazine-thiazole hybrids exhibit:
- Antipsychotic activity : Dopamine D₂ receptor antagonism.
- Anticancer properties : Topoisomerase inhibition.
Chemical Reactions Analysis
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Studies indicate that derivatives of benzothiazole and piperazine can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Table 1: Biological Activities of Similar Compounds
| Compound | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Antitumor | HeLa cells | |
| Compound C | Neuroprotective | Neuronal cell lines |
Case Studies
Several studies have investigated the efficacy of methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate:
- Antimicrobial Study : A study conducted on various synthesized derivatives demonstrated that compounds similar to methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 15 µg/mL for different strains .
- Antitumor Research : In vitro studies using HeLa cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
- Neuroprotective Effects : Research on neuronal cell lines revealed that the compound could protect against oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease treatment .
Mechanism of Action
The mechanism of action of Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound shares structural similarities with derivatives reported in and , which also possess a benzo[d]thiazole core but differ in substituents. Key analogs include:
Key Observations :
- The target compound’s 4-phenylpiperazinyl group distinguishes it from analogs bearing pyridine, pyrimidine, or thiazole moieties. Piperazine derivatives often exhibit enhanced solubility and receptor affinity compared to heteroaromatic amines .
- The methyl terephthalate ester at the 6-position contrasts with the acetamide/benzamide groups in analogs.
Physicochemical Properties
Data from and reveal trends in melting points (mp), yields, and purity:
| Compound ID | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 7f | 90 | 97.1 | 214.0–214.9 |
| 7h | 91 | 95.7 | 192.5–197.1 |
| 7j | 63 | 90.0 | 172.6–174.9 |
| 7t | 68 | 92.0 | 237.7–239.1 |
However, the piperazinyl group (as seen in ’s 3-(4-methylpiperazin-1-yl)benzoic acid, mp 187–190°C ) suggests a moderate mp range. The terephthalate ester may further elevate mp due to increased molecular rigidity compared to flexible thioether-linked analogs like 7j.
Spectroscopic and Analytical Data
- NMR : The target compound’s terephthalate ester would exhibit distinct carbonyl signals (~165–170 ppm in 13C-NMR), comparable to the acetamide carbonyls in 7f (δ 164.70–166.02) . Piperazine protons are expected near δ 2.5–3.5 (1H-NMR), differing from pyridine-associated signals (e.g., δ 7.2–8.9 in 7j) .
- HRMS : Analogs like 7h (C16H12Cl2N4O2S2, m/z 426.9852 ) demonstrate precision in mass validation, a critical benchmark for the target compound’s structural confirmation.
Biological Activity
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a phenylpiperazine moiety, which is known to influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 372.45 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Targeted Biological Pathways:
Research indicates that benzothiazole derivatives, including this compound, exhibit anti-inflammatory properties. These compounds are believed to act through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines: Similar compounds have shown the ability to downregulate cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.
- Modulation of Neurotransmitter Systems: The phenylpiperazine component suggests potential interactions with serotonin receptors, which could influence mood and anxiety disorders .
Anticonvulsant Activity
A study focused on the synthesis of N-phenylacetamide derivatives demonstrated that compounds with similar structures exhibited notable anticonvulsant activity. The compound was tested in various models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Results indicated that derivatives containing the phenylpiperazine fragment provided protection against seizures at specific dosages .
| Compound ID | Dose (mg/kg) | MES Protection | scPTZ Protection |
|---|---|---|---|
| Compound 19 | 100 | Yes | No |
| Compound 14 | 300 | Yes | Yes |
| Compound 24 | 100 | Yes | No |
Anti-cancer Potential
The compound's structural characteristics suggest it may possess anti-cancer properties. Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Pharmacokinetics
Understanding the pharmacokinetic profile of methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is crucial for evaluating its therapeutic potential:
- Absorption: Given its molecular weight and solid form, it is hypothesized to have suitable properties for oral administration.
- Metabolism: The presence of functional groups may facilitate metabolic transformations that enhance or diminish its biological activity.
- Excretion: Further studies are needed to determine the excretion pathways and half-life in biological systems.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Anticonvulsant Studies: A comprehensive screening revealed that derivatives with piperazine moieties displayed varying degrees of anticonvulsant activity, suggesting a structure-activity relationship that warrants further investigation .
- Anti-inflammatory Research: Investigations into similar benzothiazole compounds indicated significant anti-inflammatory effects in vitro and in vivo, supporting their potential use in treating inflammatory disorders .
- Neuropharmacological Effects: Research on piperazine derivatives has shown their ability to interact with acetylcholinesterase, indicating potential applications in neurodegenerative diseases .
Q & A
Q. What synthetic routes are recommended for Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis approach is typically employed. Initial steps may involve thionation of precursor compounds using phosphorus pentasulfide in dry xylene under reflux, followed by reactions with amines (e.g., benzylamine) in ethanol . Intermediates should be characterized via HPLC for purity assessment, FTIR for functional group verification, and melting point analysis to confirm crystallinity . Recrystallization from ethanol is recommended for solid intermediates to enhance purity .
Q. Which analytical techniques are suitable for characterizing this compound’s structural integrity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity analysis, while FTIR spectroscopy confirms functional groups (e.g., ester linkages, piperazine rings). Melting point determination (e.g., 139.5–140°C for analogous benzoic acid derivatives) provides crystallinity validation . Mass spectrometry (not explicitly cited but inferred from pharmaceutical standards) is advised for molecular weight confirmation.
Q. How should researchers ensure compound stability during storage?
- Methodological Answer : Store the compound in a dry, ventilated environment at controlled temperatures (e.g., below 25°C) to prevent degradation. Use airtight containers with desiccants to mitigate hygroscopic effects. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage guidelines .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for improved yield?
- Methodological Answer : Employ factorial design or response surface methodology (RSM) to evaluate parameters like temperature, solvent ratio, and catalyst concentration. For example, optimize reflux time and amine stoichiometry in thiazole-amine coupling reactions using central composite designs, reducing trial-and-error experimentation . Statistical software (e.g., Minitab) can model interactions between variables and predict optimal conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate results using complementary techniques:
- Compare FTIR peaks with computed vibrational spectra from quantum chemical software (e.g., Gaussian).
- Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations.
- Cross-reference HPLC retention times with structurally analogous compounds (e.g., tert-butyl piperazine derivatives) .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. The ICReDD framework integrates computational predictions with experimental validation, using reaction path search algorithms to identify energetically favorable pathways . Software like COMSOL Multiphysics can simulate reaction kinetics under varied conditions (e.g., solvent polarity, temperature) .
Q. What methodologies support the design of multi-step syntheses with intermediates?
- Methodological Answer : Use retrosynthetic analysis to break the target molecule into feasible intermediates (e.g., benzo[d]thiazol-6-yl precursors). Optimize each step independently:
Q. How can structure-activity relationships (SAR) be analyzed for this compound?
- Methodological Answer : Synthesize derivatives with modifications to the phenylpiperazine or benzo[d]thiazole moieties. Evaluate biological/pharmacological activity (e.g., receptor binding assays) and correlate with computational docking studies (e.g., AutoDock Vina). Use multivariate regression to identify critical substituents influencing activity .
Q. What role do heterogeneous catalysts play in improving synthesis efficiency?
Q. How to assess environmental impacts of synthetic byproducts?
- Methodological Answer :
Conduct life-cycle analysis (LCA) focusing on waste solvents and heavy metals. Use HPLC-MS to identify and quantify degradation products. Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) . Mitigate risks via green chemistry principles (e.g., solvent substitution with ionic liquids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
